molecular formula C8H14N4O2 B13632141 Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate

Cat. No.: B13632141
M. Wt: 198.22 g/mol
InChI Key: HASMQRSEOZIKFP-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-1,2,4-triazole with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the metabolic processes of pathogens, leading to their death or reduced virulence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dimethylpropanoate group enhances its stability and reactivity compared to simpler triazole derivatives .

Biological Activity

Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₄N₄O₂
  • Molecular Weight : 198.23 g/mol
  • CAS Number : 1342233-22-0

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable alkylating agent. Variations in the synthesis can lead to different derivatives that may exhibit unique biological properties. For example, modifications at the propanoate moiety can enhance its anticancer activity or alter its pharmacokinetic profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-amino-1H-1,2,4-triazole exhibit significant anticancer properties. In one study, compounds synthesized from this scaffold were evaluated against various cancer cell lines using the XTT assay. The results indicated that certain derivatives showed cytotoxic effects on MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. Notably, a compound with a 3-bromophenylamino moiety displayed enhanced activity compared to others .

Antiangiogenic Properties

In addition to anticancer effects, some studies have highlighted the antiangiogenic potential of triazole-based compounds. The ability to inhibit angiogenesis is crucial in cancer therapy as it prevents tumor growth by limiting blood supply. The compounds derived from the triazole scaffold were found to inhibit endothelial cell proliferation and migration in vitro, suggesting their potential as antiangiogenic agents .

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry reported on the synthesis and biological evaluation of several triazole derivatives. Among them, this compound was identified as having potent activity against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
Standard ChemotherapeuticMCF-725.0

Another investigation focused on the mechanism by which these triazole derivatives exert their anticancer effects. It was found that they induce apoptosis through the activation of caspase pathways and inhibit cell cycle progression at the G0/G1 phase. This dual action makes them promising candidates for further development in cancer therapy .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 3-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate

InChI

InChI=1S/C8H14N4O2/c1-8(2,6(13)14-3)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11)

InChI Key

HASMQRSEOZIKFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=NC(=N1)N)C(=O)OC

Origin of Product

United States

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